![molecular formula C7H14ClNO2 B1381413 2-Amino-3-cyclopropylbutanoic acid hydrochloride CAS No. 1803571-69-8](/img/structure/B1381413.png)
2-Amino-3-cyclopropylbutanoic acid hydrochloride
Overview
Description
“2-Amino-3-cyclopropylbutanoic acid hydrochloride” is a chemical compound with the CAS Number: 1803571-69-8 . It has a molecular weight of 179.65 and is commonly available in powder form .
Synthesis Analysis
The stereostructure of 2-amino-3-cyclopropylbutanoic acid, a novel plant growth regulator isolated from the mushroom Amanita castanopsidis Hongo, was determined to be (2 S ,3 S )-2 through its racemic and enantioselective syntheses employing the chelate–enolate Claisen rearrangement as a key step .
Molecular Structure Analysis
The IUPAC name of this compound is 2-amino-3-cyclopropylbutanoic acid hydrochloride . The InChI code is 1S/C7H13NO2.ClH/c1-4(5-2-3-5)6(8)7(9)10;/h4-6H,2-3,8H2,1H3,(H,9,10);1H .
Physical And Chemical Properties Analysis
Scientific Research Applications
Plant Growth Regulation
2-Amino-3-cyclopropylbutanoic acid hydrochloride: has been identified as a novel plant growth regulator . It was isolated from the mushroom Amanita castanopsidis Hongo and has shown to substantially inhibit root elongation in lettuce seedlings. Its biological activity is comparable to indole-3-acetic acid, which is a well-known plant growth hormone.
Stereochemistry Research
The compound has been the subject of stereochemistry research, particularly in determining the stereostructure of novel α-amino acids . Through racemic and enantioselective syntheses, the stereochemistry of 2-Amino-3-cyclopropylbutanoic acid was determined to be (2S,3S), which is crucial for understanding structure-activity relationships.
Synthesis of Cyclopropane-Containing Amino Acids
Cyclopropane-containing amino acids have a broad spectrum of biological activities. The synthesis of 2-Amino-3-cyclopropylbutanoic acid contributes to the exploration of these activities and aids in the development of related compounds with potential pharmaceutical applications .
Material Science
Given its unique structure, 2-Amino-3-cyclopropylbutanoic acid hydrochloride can be used in material science research to study the properties of cyclopropane rings and their influence on the physical properties of materials .
Chemical Synthesis
This compound serves as a building block in chemical synthesis, particularly in the creation of complex molecules for drug development and other chemical products .
Analytical Chemistry
In analytical chemistry, 2-Amino-3-cyclopropylbutanoic acid hydrochloride can be used as a reference compound for calibration and method development due to its well-defined structure and properties .
Chromatography
The compound’s distinct chemical characteristics make it suitable for chromatographic studies, where it can be used to test and refine chromatographic techniques .
Life Science Research
In life sciences, 2-Amino-3-cyclopropylbutanoic acid hydrochloride can be utilized in biochemical assays and as a reagent in molecular biology experiments due to its reactivity and stability .
Safety and Hazards
Mechanism of Action
Target of Action
2-Amino-3-cyclopropylbutanoic acid hydrochloride is a novel plant growth regulator
Mode of Action
It’s known that the compound substantially inhibits root elongation in lettuce seedlings , suggesting it may interact with cellular processes involved in root growth
Biochemical Pathways
The specific biochemical pathways affected by 2-Amino-3-cyclopropylbutanoic acid hydrochloride are not clearly defined in the available literature. Given its role as a plant growth regulator, it’s likely that it influences pathways related to plant growth and development. Its inhibitory effect on root elongation suggests it may impact pathways involved in cell division and elongation .
Result of Action
As a plant growth regulator, 2-Amino-3-cyclopropylbutanoic acid hydrochloride affects plant growth patterns. It has been reported to substantially inhibit root elongation in lettuce seedlings . This suggests that the compound may alter cellular processes in the root, potentially impacting cell division and elongation.
properties
IUPAC Name |
2-amino-3-cyclopropylbutanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-4(5-2-3-5)6(8)7(9)10;/h4-6H,2-3,8H2,1H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWYRVFRZYXFRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)C(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1803571-69-8 | |
Record name | 2-amino-3-cyclopropylbutanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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